molecular formula C14H14FNO2 B14859323 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol

Cat. No.: B14859323
M. Wt: 247.26 g/mol
InChI Key: KMIYAWLWRHAWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol is an organic compound that features a fluorinated aromatic ring, an amino group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol typically involves the reaction of 3-fluoroaniline with a suitable aldehyde or ketone, followed by a reduction step to form the desired product. The reaction conditions often include the use of a catalyst, such as palladium or platinum, and may require elevated temperatures and pressures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are crucial for the successful industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of various functional compounds.

Mechanism of Action

The mechanism of action of 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring and amino group allow it to form strong interactions with these targets, potentially leading to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-Chlorophenyl)amino)methyl)-6-methoxyphenol
  • 2-(((3-Bromophenyl)amino)methyl)-6-methoxyphenol
  • 2-(((3-Iodophenyl)amino)methyl)-6-methoxyphenol

Uniqueness

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

IUPAC Name

2-[(3-fluoroanilino)methyl]-6-methoxyphenol

InChI

InChI=1S/C14H14FNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3

InChI Key

KMIYAWLWRHAWTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.